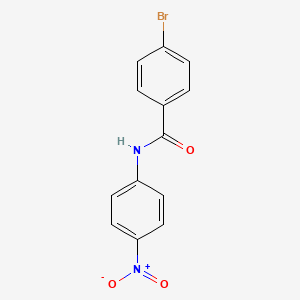

4-Bromo-N-(4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9BrN2O3. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzamide structure. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 4-amino-N-(4-nitrophenyl)benzamide.

Oxidation: Formation of oxidized derivatives at the benzylic position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 4-Bromo-N-(4-nitrophenyl)benzamide exhibits potential anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Enzyme inhibition |

| A549 | 20 | Enzyme inhibition |

| HeLa | 18 | Enzyme inhibition |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may have applications in treating neurodegenerative diseases like Alzheimer's by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

Chemical Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine can be replaced with amines or alcohols. |

| Electrophilic Substitution | Nitro group can participate in further substitutions. |

| Reduction | Nitro group can be reduced to an amine derivative. |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its structure suggests that the bromine atom enhances its lipophilicity, improving membrane penetration and thus increasing its antibacterial efficacy.

Case Study: Antibacterial Efficacy

A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing promising results that suggest it could be developed into a new class of antibiotics.

Research Insights

Recent studies have explored the structural characteristics of this compound through crystallography, providing insights into its molecular interactions and stability under physiological conditions. These findings are crucial for understanding how modifications to the compound's structure can influence its biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The presence of the bromine and nitro groups allows for specific binding to active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

- 4-Bromo-N-phenylbenzamide

- 4-Bromo-N-(2-nitrophenyl)benzamide

- 4-Bromo-N-ethyl-N-methylbenzamide

Comparison: 4-Bromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different substitution patterns and electronic effects, making it valuable for specific research applications .

Biological Activity

4-Bromo-N-(4-nitrophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

- Molecular Formula : C13H10BrN2O3

- Molecular Weight : 320.13 g/mol

- Structure : Contains a bromine atom and a nitro group attached to a phenyl ring, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

- Mechanism of Action : The compound appears to enhance the DNA binding activity of RAD51, a protein crucial for homologous recombination repair processes in cells. This enhancement can increase the efficacy of CRISPR-mediated genome editing, suggesting potential applications in gene therapy .

Antibacterial and Antifungal Activity

The compound has also shown antibacterial and antifungal activities against various pathogens. Studies have reported that derivatives of benzamide, including this compound, can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Ribeiro Morais et al. (2023) | Demonstrated significant apoptosis induction in MCF-7 cells with an IC50 of 25.72 μM | Flow cytometry analysis |

| Aytemir et al. (2003) | Reported antibacterial effects against Gram-positive bacteria | Disk diffusion method |

| Bisson et al. (2000) | Investigated oligomer formation with properties resembling molecular zippers | Structural analysis |

- RAD51 Stimulation : The compound acts as a RAD51-stimulatory agent, enhancing its binding affinity to single-stranded DNA (ssDNA), which is crucial for effective DNA repair mechanisms .

- Apoptosis Induction : The induction of apoptosis in cancer cells is mediated through the activation of caspases and other apoptotic pathways, leading to cell death .

- Antimicrobial Mechanism : The antibacterial activity is likely due to the interference with bacterial cell wall synthesis and disruption of metabolic processes essential for bacterial growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-N-(4-nitrophenyl)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-nitroaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt).

- Reaction with 4-nitroaniline in anhydrous solvents (e.g., DCM or THF) under inert atmosphere .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Activation | Thionyl chloride, 60°C, 2h | 85–90% |

| Coupling | 4-Nitroaniline, DCM, RT, 12h | 70–75% |

| Purification | Ethanol/water recrystallization | 95% purity |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Dihedral angles : The phenyl and nitrophenyl rings form a dihedral angle of ~58.6°, with the amide group twisted ~30° relative to both rings .

- Hydrogen bonding : Intermolecular N–H⋯O bonds (2.89–3.02 Å) create 3D networks, critical for crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., bromine displacement). Achieves 15–20% higher yields vs. batch reactors .

- Catalyst screening : Pd/DABCO systems enhance coupling efficiency in inert atmospheres .

- Troubleshooting : Monitor intermediates via LC-MS to identify hydrolysis byproducts; adjust pH to stabilize the amide bond .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or acetyltransferase) to clarify mechanisms. For example, IC₅₀ values <10 µM suggest strong binding to bacterial PPTases .

- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Data normalization : Control for solvent effects (DMSO tolerance <1%) and use standardized MTT protocols .

Q. How can computational methods predict and enhance the compound’s pharmacological profile?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial PPTases). Key residues: Arg154 and Asp89 in E. coli PPTase .

- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with logP values (experimental: 3.2 ± 0.1) to optimize bioavailability .

- Data Table :

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| E. coli PPTase | -8.9 | H-bond with Asp89; π-stacking with Phe120 |

| Human Aurora B kinase | -6.2 | Weak van der Waals contacts |

Q. Specialized Applications

Q. What role does this compound play in enhancing homologous recombination (HR) in genetic studies?

- Methodological Answer :

- RS-1 analog : At 10 µM, it increases HR efficiency by 40–50% in diplonemid transfection assays by stabilizing RAD51 filaments .

- Protocol : Pre-treat cells for 2h before electroporation; combine with CRISPR/Cas9 for knock-in optimization .

Q. How do crystal packing interactions influence material science applications?

- Methodological Answer :

Properties

CAS No. |

62507-50-0 |

|---|---|

Molecular Formula |

C13H9BrN2O3 |

Molecular Weight |

321.13 g/mol |

IUPAC Name |

4-bromo-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |

InChI Key |

CJNOQHFTPGQBMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.